molecular formula C22H23N5O4 B12943199 (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(naphthalen-1-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(naphthalen-1-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Número de catálogo: B12943199
Peso molecular: 421.4 g/mol
Clave InChI: HXAFMULMJMMWEU-WGQQHEPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d6) :
    • Naphthalene protons: δ 8.15 (d, J=8.2 Hz, 1H), 7.90–7.45 (m, 6H).
    • Ethylamino linker: δ 3.65 (t, J=6.8 Hz, 2H, -CH2-NH-), 2.95 (t, J=6.8 Hz, 2H, -CH2-Ar).
    • Ribose protons: δ 5.90 (d, J=6.0 Hz, 1H, H1′), 4.70–4.10 (m, 4H, H2′, H3′, H4′, H5′).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]+ calculated for C23H24N6O5: 465.18; observed 465.2.
  • Fragmentation pattern: Loss of H2O (-18 Da), followed by cleavage of the ethylamino-naphthalene moiety (-143 Da).

X-ray Diffraction (XRD)

No experimental crystal structure exists for this compound. Homology modeling based on A2A adenosine receptor-bound agonists predicts:

  • Purine-naphthalene dihedral angle : 55° ± 15°
  • Hydrogen bonds : Ribose 3′-OH with protein backbone (2.8 Å), purine N1 with His250 (3.1 Å).

Propiedades

Fórmula molecular

C22H23N5O4

Peso molecular

421.4 g/mol

Nombre IUPAC

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(2-naphthalen-1-ylethylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C22H23N5O4/c28-10-16-18(29)19(30)22(31-16)27-12-26-17-20(24-11-25-21(17)27)23-9-8-14-6-3-5-13-4-1-2-7-15(13)14/h1-7,11-12,16,18-19,22,28-30H,8-10H2,(H,23,24,25)/t16-,18-,19-,22-/m1/s1

Clave InChI

HXAFMULMJMMWEU-WGQQHEPDSA-N

SMILES isomérico

C1=CC=C2C(=C1)C=CC=C2CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

SMILES canónico

C1=CC=C2C(=C1)C=CC=C2CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Origen del producto

United States

Métodos De Preparación

Starting Materials and Functionalization

  • The purine core is often derived from 6-chloropurine or 6-amino-9H-purine derivatives.
  • The 2-(naphthalen-1-yl)ethyl amine is introduced via nucleophilic substitution at the 6-position of the purine ring.
  • Typical conditions involve reacting 6-chloropurine with 2-(naphthalen-1-yl)ethyl amine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMF at elevated temperatures (~60 °C) overnight to achieve substitution.

Purification

  • The crude product is purified by column chromatography using solvent systems such as petroleum ether/ethyl acetate or dichloromethane/methanol gradients to isolate the substituted purine base with high purity.

Preparation of the Tetrahydrofuran Sugar Moiety

Stereoselective Synthesis

  • The sugar moiety, (2R,3S,4R,5R)-2-(hydroxymethyl)tetrahydrofuran-3,4-diol, is prepared with strict stereochemical control to match the natural nucleoside configuration.
  • Starting from commercially available ribose derivatives or protected sugar intermediates, selective protection and deprotection steps are employed.
  • Acetylation of hydroxyl groups using acetic anhydride, triethylamine, and 4-dimethylaminopyridine (DMAP) in acetonitrile at room temperature for extended periods (e.g., 16 h) is a common method to protect hydroxyl groups during subsequent reactions.

Functional Group Transformations

  • Hydroxyl groups are selectively protected or activated to facilitate coupling.
  • For example, conversion of hydroxyl groups to acetates or other leaving groups enables nucleophilic substitution or glycosylation reactions.

Coupling of Purine Base to Sugar (N9-Glycosidic Bond Formation)

Glycosylation Reaction

  • The key step involves coupling the purine base to the sugar moiety at the N9 position.
  • This is typically achieved by reacting the purine derivative with a suitably activated sugar intermediate (e.g., sugar halide or acetate) under basic or Lewis acid catalysis.
  • Conditions such as heating in the presence of bases like sodium bicarbonate or potassium carbonate in solvents like acetonitrile or ethanol are used to promote the glycosidic bond formation.

Final Deprotection and Purification

  • After coupling, protecting groups on the sugar hydroxyls are removed under mild acidic or basic conditions to yield the free diol.
  • Purification is performed by chromatographic techniques such as flash column chromatography using dichloromethane/methanol or petroleum ether/ethyl acetate solvent systems to afford the final compound in high purity (typically >95%).

Representative Data Table of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution 6-Chloropurine + 2-(naphthalen-1-yl)ethyl amine, K2CO3, DMF, 60 °C, overnight 70-85 Formation of 6-substituted purine base
2 Sugar protection Acetic anhydride, triethylamine, DMAP, acetonitrile, rt, 16 h 80-90 Acetylation of sugar hydroxyls
3 Glycosylation Purine base + activated sugar, NaHCO3, acetonitrile, 60 °C 60-75 N9-glycosidic bond formation
4 Deprotection Mild acid/base hydrolysis 85-95 Removal of protecting groups
5 Purification Column chromatography (DCM/MeOH or PE/EA gradients) - Final compound isolation

Research Findings and Optimization Notes

  • The stereochemistry of the sugar moiety is critical for biological activity; thus, stereoselective synthesis and careful control of reaction conditions are emphasized.
  • The choice of solvent and temperature during nucleophilic substitution affects the yield and purity of the purine base substitution step.
  • Protecting group strategies are optimized to prevent side reactions during glycosylation and to facilitate efficient deprotection.
  • Analytical techniques such as ^1H-NMR, ^13C-NMR, and mass spectrometry confirm the structure and purity of intermediates and final products.
  • The compound has been synthesized with purity levels exceeding 97%, suitable for biological evaluation.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The purine base can undergo reduction under specific conditions.

    Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

  • Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
  • Reduction of the purine base can yield a dihydropurine derivative.
  • Substitution reactions can introduce various functional groups at the amino position.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(naphthalen-1-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol exhibit promising anticancer properties. For example:

  • Case Study 1 : A derivative of this compound showed selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was linked to the inhibition of key enzymes involved in nucleotide synthesis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects.

  • Case Study 2 : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics .

Enzyme Inhibition Studies

The compound's structure allows it to interact with specific enzymes.

  • Case Study 3 : It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to antiproliferative effects in rapidly dividing cells, making it a candidate for further development as an anticancer agent .

Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems.

  • Case Study 4 : The incorporation of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(naphthalen-1-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol into nanoparticles has been investigated for targeted drug delivery. These systems showed enhanced bioavailability and reduced side effects compared to conventional drug formulations .

Mecanismo De Acción

The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(naphthalen-1-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, focusing on substituents, physicochemical properties, and biological activity.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID (Reference) 6-Position Substituent Molecular Weight Key Features Biological Relevance
Target Compound 6-((2-(Naphthalen-1-yl)ethyl)amino) 427.41 Bulky aromatic group; high lipophilicity (predicted logP >2.5). Potential adenosine receptor modulation (A1/A2A) or enzyme inhibition; naphthalene enhances membrane permeability.
Compound 11 6-(4-(Phenylethynyl)phenyl) 464.43 Rigid ethynyl-linked phenyl group. Tested for Mycobacterium inhibition; aromaticity may improve target engagement .
Compound 17 6-([1,1'-Biphenyl]-4-ylethynyl) 490.46 Extended biphenyl system. Enhanced hydrophobic interactions in enzyme binding pockets .
PSB-12404 6-(2-Cyclohexylethylthio) 406.47 Aliphatic cyclohexyl-thioether. Adenosine A1 receptor agonist; sulfur atom may alter redox stability .
Compound 12 6-(Dicyclobutylmethyl)amino 404.43 Sterically hindered aliphatic substituent. High selectivity for adenosine A1 receptors; reduced off-target effects .
Compound 9 6-Phenethylamino 355.36 Smaller aromatic group. Moderate adenosine receptor affinity; lower logP (~1.8) improves aqueous solubility .
Compound 3 6-Methylamino 281.27 Minimal substituent. Baseline activity for adenosine analogs; rapid metabolic clearance .

Key Findings:

Substituent Size and Lipophilicity: The target compound’s naphthalene group increases molecular weight (427.41) and logP compared to smaller analogs like Compound 9 (phenethylamino, MW 355.36) or Compound 3 (methylamino, MW 281.27). This enhances membrane permeability but may reduce solubility . PSB-12404 (cyclohexylethylthio) and Compound 12 (dicyclobutylmethyl) demonstrate that bulky aliphatic groups improve receptor selectivity but require careful optimization to avoid excessive hydrophobicity .

Aromatic vs. Aliphatic Moieties: Ethynyl-linked aromatic systems (Compound 11, 17) show superior enzyme inhibition in mycobacterial studies, while aliphatic groups (Compound 12) favor adenosine receptor subtype specificity .

Synthetic Accessibility: The target compound’s naphthalene-ethylamine group likely requires multi-step synthesis involving nucleophilic substitution at the purine 6-position, similar to methods in . By contrast, methylamino or hydroxyethylamino analogs (Compound 3, ) are synthesized in fewer steps .

Biological Activity Trends: Larger substituents (naphthalene, biphenyl) correlate with prolonged receptor occupancy but may introduce toxicity risks. Smaller groups (methylamino) prioritize pharmacokinetic safety .

Actividad Biológica

The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(naphthalen-1-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential therapeutic applications. Its structure features a tetrahydrofuran core and a purine moiety, which are often associated with various biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C18H22N4O4
  • Molecular Weight : 342.39 g/mol
  • CAS Number : 163706-58-9

Biological Activity Overview

The biological activity of the compound has been explored in several studies, focusing on its pharmacological potential and mechanisms of action. Key areas of interest include:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
    • A study demonstrated that derivatives of purine compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that the purine structure contributes to its anticancer properties .
  • Antiviral Properties :
    • Research indicates that compounds with similar structures can inhibit viral replication. The presence of the purine base suggests potential activity against RNA viruses, possibly through interference with viral nucleic acid synthesis .
  • Neuroprotective Effects :
    • Some studies have suggested that compounds featuring naphthalene and purine moieties may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells . This could have implications for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntiviralInhibits viral replication; interferes with nucleic acids
NeuroprotectiveReduces oxidative stress; anti-inflammatory effects

Case Study 1: Anticancer Activity

A recent study assessed the efficacy of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(naphthalen-1-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of related purine derivatives against influenza virus. The study found that these compounds inhibited viral replication by blocking the RNA polymerase activity essential for viral genome replication. The results suggest that (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((2-(naphthalen-1-yl)ethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol could be a candidate for further exploration in antiviral drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.